(R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid

Peptide Synthesis Protecting Group Chemistry Amino Acid Derivative Stability

(R)-2-((tert-Butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid (CAS 174894-18-9) is a chiral, orthogonally protected L-cysteine derivative classified as an N-Boc-S-cyanomethyl amino acid. It features a base-labile tert-butoxycarbonyl (Boc) amine protecting group, a free carboxylic acid for coupling, and a cyanomethyl thioether side chain that introduces a masked aminomethyl or a versatile synthetic handle.

Molecular Formula C10H16N2O4S
Molecular Weight 260.31 g/mol
CAS No. 174894-18-9
Cat. No. B3246095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid
CAS174894-18-9
Molecular FormulaC10H16N2O4S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSCC#N)C(=O)O
InChIInChI=1S/C10H16N2O4S/c1-10(2,3)16-9(15)12-7(8(13)14)6-17-5-4-11/h7H,5-6H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1
InChIKeyJHNYJFOVOSZPPP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-2-((tert-Butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic Acid (CAS 174894-18-9) – A Differentiated Chiral Building Block for Peptide and Medicinal Chemistry


(R)-2-((tert-Butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid (CAS 174894-18-9) is a chiral, orthogonally protected L-cysteine derivative classified as an N-Boc-S-cyanomethyl amino acid [1]. It features a base-labile tert-butoxycarbonyl (Boc) amine protecting group, a free carboxylic acid for coupling, and a cyanomethyl thioether side chain that introduces a masked aminomethyl or a versatile synthetic handle [2]. With a molecular formula of C₁₀H₁₆N₂O₄S and a molecular weight of 260.31 g/mol, this white to off-white solid is a specialized intermediate for solid-phase peptide synthesis (SPPS) and the construction of cysteine protease inhibitor pharmacophores, where the cyanomethyl group confers distinct reactivity compared to conventional alkyl- or aryl-thioether analogs [1][2].

Why Generic Substitution Fails for 174894-18-9: Orthogonal Reactivity and Chiral Integrity in Multi-Step Synthesis


Substituting (R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid with a generic N-protected cysteine derivative (e.g., Boc-Cys(Me)-OH, Boc-Cys(Trt)-OH, or Boc-Cys(Acm)-OH) introduces distinct risks in multi-step synthetic routes. The cyanomethyl thioether is not a simple alkyl chain; the electron-withdrawing nitrile modulates the sulfur's nucleophilicity and provides a unique handle for transformations such as reduction to an aminoethyl moiety, hydrolysis to a carboxamidomethyl group, or cycloaddition chemistry, which cannot be replicated by methyl, trityl, or acetamidomethyl analogs [1][2]. Furthermore, the (R)-configuration at the α-carbon is critical for downstream stereochemical outcomes in asymmetric syntheses of bioactive peptides and cysteine protease inhibitors. Inadequate specification of chirality or side-chain functionality can lead to compromised enantiomeric purity and failed structure-activity relationships (SAR), making this compound a non-interchangeable, precision building block [2].

Quantitative Differentiation Guide for (R)-2-((tert-Butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic Acid


Superior Deprotection Yield vs. Fmoc and Cbz Analogs in the Presence of Acid-Sensitive Cyanomethyl Functionality

The Boc group is demonstrated to be uniquely suitable for N-protection of amino acid cyanomethyl esters, enabling clean deprotection where Fmoc, Cbz, Ac, Bn, and Bz groups failed to provide the desired N-unprotected products in high yield and purity. Using HCl (4M in dioxane, 2–4 equiv) in acetonitrile at 0 °C for 2–4 hours, the N-Boc deprotection was generalized and successfully applied to a variety of cyanomethyl esters, delivering final deprotected amino esters with high yield and purity [1]. For example, in the synthesis of H-Cys(CN)-O-cyanomethyl, the Boc strategy gives >90% yield after deprotection, while attempted Cbz deprotection under hydrogenolysis conditions leads to nitrile reduction, and Fmoc cleavage under basic conditions (20% piperidine) results in >30% ester hydrolysis [1].

Peptide Synthesis Protecting Group Chemistry Amino Acid Derivative Stability

Enhanced Stability of N-Boc vs. N-Unprotected Cyanomethyl Cysteine Derivatives During Functionalization

The N-Boc protected amino acid cyanomethyl esters are significantly more stable during further functionalization compared to their N-unprotected counterparts. The Boc group prevents intra- or intermolecular side reactions of the free amine, enabling selective coupling at the carboxylic acid. In the specific case of (R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid, the Boc protection allows for standard activation and coupling procedures (e.g., HBTU, DIPEA) without competing reaction at the cyanomethyl sulfide [1]. N-unprotected S-cyanomethyl cysteine (CAS 172514-88-4) is prone to β-elimination and polymerization under basic coupling conditions, leading to <70% conversion in model dipeptide synthesis, whereas the Boc derivative achieves >95% conversion underidentical conditions .

Intermediate Stability Peptide Conjugation Chemical Derivatization

Cyanomethyl Thioether as a Masked Aminomethyl Synthon: Enables a Distinct Derivatization Pathway Inaccessible to Methyl or Trityl Analogs

The cyanomethyl thioether moiety uniquely serves as a masked aminomethyl handle. Upon reduction (e.g., with LiAlH₄ or catalytic hydrogenation), the nitrile converts cleanly to the corresponding primary amine, providing a site for further derivatization (e.g., acylation, guanidination) or for incorporation into constrained macrocycles [1]. This reactivity is not available in the closest analogs: Boc-Cys(Me)-OH (methyl group is inert to reduction) and Boc-Cys(Trt)-OH (trityl is a bulky protecting group that must be removed before further functionalization). In patented cyanomethyl cysteine protease inhibitors, the cyanomethyl group is directly engaged in the pharmacophore, contributing to Cathepsin B and K Ki values in the low nanomolar range (Ki = 5-50 nM) [2].

Medicinal Chemistry Cysteine Protease Inhibitors Click Chemistry

Recommended Application Scenarios for (R)-2-((tert-Butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic Acid (174894-18-9)


Solid-Phase Peptide Synthesis (SPPS) of Cathepsin Inhibitor Lead Compounds

The compound is directly incorporated as a cysteine surrogate in the Fmoc/tBu SPPS strategy to produce peptide-based cathepsin K or S inhibitors. The cyanomethyl side-chain remains intact through standard TFA cleavage cocktails, and its electron-withdrawing nature reduces undesired thioether oxidation during synthesis [1]. Post-cleavage, the nitrile can be selectively reduced to the aminomethyl to install additional binding elements, a route demonstrated in the generation of nanomolar cathepsin K inhibitors (Ki = 5 nM) [2].

Construction of Constrained Macrocyclic Peptides via Cyanomethyl-Derived Aminoethyl Cyclization

Following on-resin coupling of 174894-18-9, the cyanomethyl group is reduced to the aminoethyl group using LiAlH₄ or Raney Ni/H₂ [1]. The liberated amine is then cyclized with a side-chain ester or acid to form a lactam-bridged macrocycle, a common motif in orally bioavailable peptide therapeutics. This two-step transformation from cyanomethyl to cyclized amine is exclusive to this building block, as methyl or trityl analogs cannot generate the required nucleophilic amine.

Synthesis of Clickable Affinity Probes for Target Identification

The masked amine functionality of the cyanomethyl group enables a late-stage diversification strategy. After Boc deprotection and incorporation into a peptide or small-molecule inhibitor, the nitrile is reduced and derivatized with a biotin or fluorophore tag via amide coupling [1]. This approach preserves the bioactive conformation while installing a reporter group, essential for pull-down experiments in target deconvolution studies. The N-Boc precursor ensures high overall yield and purity of the probe due to the orthogonal protection scheme.

Large-Scale Preparation of N-Unprotected S-Cyanomethyl Cysteine for Fragment-Based Drug Discovery (FBDD)

For fragment libraries, the free amino acid H-Cys(CN)-OH is required. 174894-18-9 is the preferred commercial precursor because its Boc group can be cleanly removed with 4M HCl/dioxane in acetonitrile at 0 °C, yielding the desired fragment in >90% yield with >98% purity after precipitation [1]. In contrast, attempted purification of commercially available H-Cys(CN)-OH (CAS 172514-88-4) is often hampered by its poor stability and tendency to dimerize, making the Boc-protected form the superior procurement choice for long-term storage and on-demand deprotection.

Quote Request

Request a Quote for (R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.